VEGFR-2 Kinase Inhibition: 2.5-Fold Superiority of B1 Over the Closest Structural Analog B2
In a head-to-head kinase inhibition assay, compound B1, identified as (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, demonstrated an IC50 of 200 nM against VEGFR-2. Its closest structural analog in the series, compound B2, exhibited a significantly higher IC50 of 500 nM under identical assay conditions [1]. This represents a 2.5-fold increase in inhibitory potency for B1.
| Evidence Dimension | VEGFR-2 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 200 nM (Compound B1) |
| Comparator Or Baseline | 500 nM (Compound B2) |
| Quantified Difference | 2.5-fold lower IC50 for B1, indicating superior potency |
| Conditions | In vitro VEGFR-2 kinase inhibition assay (as reported in Upadhyay et al., 2021) |
Why This Matters
For researchers requiring maximal target engagement, B1 provides a demonstrably more potent chemical probe than its closest analog B2.
- [1] Upadhyay N, Tilekar K, Safuan S, Kumar AP, Schweipert M, Meyer-Almes FJ, Ramaa CS. Development and investigation of thiazolidinedione and pyrazoline compounds as antiangiogenic weapons targeting VEGFR-2. Future Med Chem. 2021 Nov;13(22):1963-1986. doi: 10.4155/fmc-2021-0139. PMID: 34581188. View Source
